

In-Depth Technical Guide: (3S)-4,4-dimethylpyrrolidin-3-ol

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Compound of Interest

Compound Name: (3S)-4,4-dimethylpyrrolidin-3-ol

Cat. No.: B2411977

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Abstract

(3S)-4,4-dimethylpyrrolidin-3-ol is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure makes it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the available information on **(3S)-4,4-dimethylpyrrolidin-3-ol**, including its chemical identity, physicochemical properties, synthesis methodologies, and its emerging role in the development of targeted therapies. The pyrrolidine core is a prevalent motif in a multitude of biologically active molecules, and the specific stereochemistry and substitution pattern of **(3S)-4,4-dimethylpyrrolidin-3-ol** offer unique opportunities for designing selective and potent drug candidates.

Chemical Identity and Properties

While a specific CAS number for the enantiomerically pure **(3S)-4,4-dimethylpyrrolidin-3-ol** is not readily available in public databases, the racemic mixture's hydrochloride salt, 4,4-dimethylpyrrolidin-3-ol hydrochloride, is identified by CAS Number 1795504-80-1. A related chiral compound, (3S)-4,4-dimethyl-pyrrolidine-3-carboxylic acid, has the CAS Number 1373232-20-2.

Table 1: Physicochemical Data

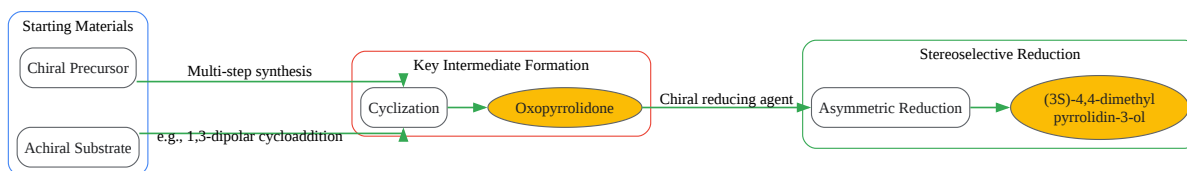
Property	Value	Source/Notes
Molecular Formula	C ₆ H ₁₃ NO	-
Molecular Weight	115.17 g/mol	-
Topological Polar Surface Area (TPSA)	32.26 Å ²	Computational data for 4,4-dimethylpyrrolidin-3-ol hydrochloride.
logP	0.3985	Computational data for 4,4-dimethylpyrrolidin-3-ol hydrochloride.
Melting Point	180-185 °C	For the related compound (3S)-4,4-dimethyl-pyrrolidine-3-carboxylic acid. [1]
Solubility	pH-dependent	For the related compound (3S)-4,4-dimethyl-pyrrolidine-3-carboxylic acid. [1]
Appearance	Not specified	-
Optical Rotation	Not specified	-

Synthesis and Experimental Protocols

The enantioselective synthesis of **(3S)-4,4-dimethylpyrrolidin-3-ol** is a key challenge in leveraging its potential. While a specific, detailed protocol for this exact molecule is not widely published, general strategies for the synthesis of chiral pyrrolidines and related structures provide a roadmap. A common approach involves the multi-step synthesis starting from chiral precursors or the use of asymmetric catalysis.

One potential synthetic pathway involves the creation of 4,4-disubstituted-3-oxopyrrolidones, which can then be stereoselectively reduced to the desired 3-hydroxypyrrolidine.

General Experimental Workflow for the Synthesis of Chiral 4,4-disubstituted-3-hydroxypyrrolidines:



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A generalized workflow for the synthesis of chiral 4,4-disubstituted-3-hydroxypyrrolidines.

Illustrative Experimental Protocol (Hypothetical, based on related syntheses):

Step 1: Synthesis of 4,4-dimethyl-3-oxopyrrolidine This step would likely involve the cyclization of a suitable acyclic precursor. For instance, a Michael addition of a nitroalkane to an α,β -unsaturated ester followed by reduction of the nitro group and subsequent lactamization could be a viable route.

Step 2: Asymmetric Reduction to (3S)-4,4-dimethylpyrrolidin-3-ol The key to obtaining the desired enantiomer is a highly stereoselective reduction of the ketone. This can be achieved using a chiral reducing agent, such as a borane reagent in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).

- **Materials:** 4,4-dimethyl-3-oxopyrrolidine, (R)-2-methyl-CBS-oxazaborolidine, Borane-dimethyl sulfide complex (BMS), Tetrahydrofuran (THF), Methanol, Hydrochloric acid.
- **Procedure:**
 - A solution of (R)-2-methyl-CBS-oxazaborolidine in anhydrous THF is cooled to -20 °C under an inert atmosphere.
 - BMS is added dropwise to the catalyst solution.

- A solution of 4,4-dimethyl-3-oxopyrrolidine in anhydrous THF is then added slowly to the reaction mixture.
- The reaction is stirred at -20 °C for several hours and monitored by TLC for the disappearance of the starting material.
- Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1M HCl.
- The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
- Purification by column chromatography would yield **(3S)-4,4-dimethylpyrrolidin-3-ol**.

Applications in Drug Discovery and Signaling Pathways

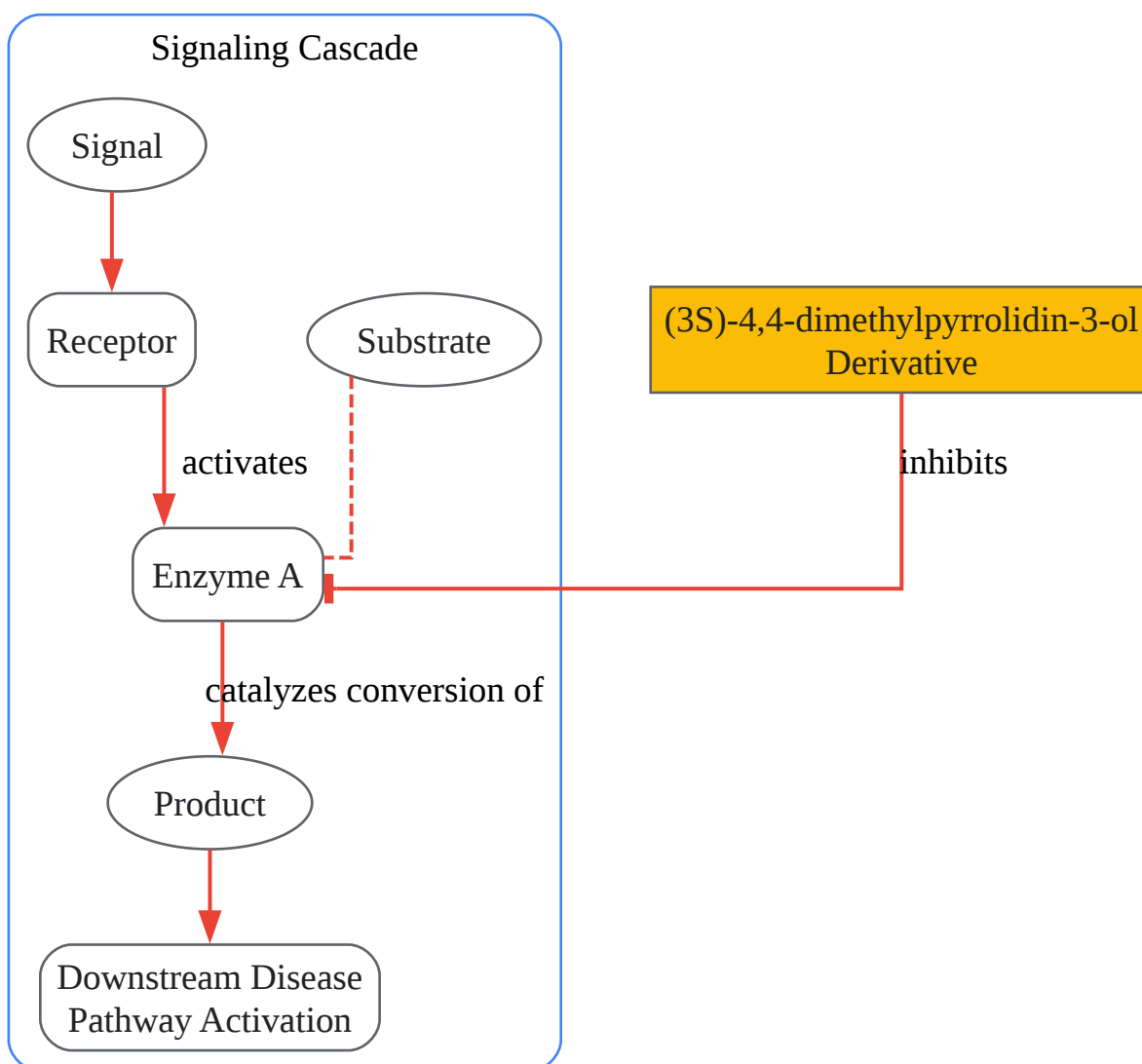
The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its ability to present substituents in a well-defined three-dimensional orientation, allowing for precise interactions with biological targets. While specific biological targets for **(3S)-4,4-dimethylpyrrolidin-3-ol** are not extensively documented, derivatives of similar pyrrolidinols have shown significant activity in various therapeutic areas.

Potential Therapeutic Areas:

- **Neurodegenerative Diseases:** Derivatives of 4-aminopyrrolidin-3-ol have been investigated as inhibitors of Beta-secretase 1 (BACE1), a key enzyme in the production of amyloid- β peptides associated with Alzheimer's disease.
- **Cognitive Disorders:** Substituted pyrrolidine derivatives have been designed as potent and selective inhibitors of phosphodiesterase 9A (PDE9A), a target for enhancing cognitive function.
- **Autoimmune Diseases:** Certain chiral pyrrolidines have been explored as inverse agonists of the Retinoic acid-related orphan receptor gamma t (ROR γ t), a nuclear receptor involved in the differentiation of Th17 cells, which play a role in autoimmune disorders.

Hypothetical Signaling Pathway Involvement (based on related compounds):

The diagram below illustrates a hypothetical scenario where a derivative of **(3S)-4,4-dimethylpyrrolidin-3-ol** acts as an inhibitor of an enzyme involved in a disease-related signaling pathway.



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References

- 1. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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